molecular formula C16H17BrN2O3S B14678264 3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid CAS No. 39964-43-7

3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid

Cat. No.: B14678264
CAS No.: 39964-43-7
M. Wt: 397.3 g/mol
InChI Key: DWODCKRBXGLAMQ-UHFFFAOYSA-N
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Description

3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a bromophenyl group, a cyclopentylimino group, and a thiazolidine ring

Preparation Methods

The synthesis of 3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Cyclopentylimino Group Addition: This step involves the reaction of a cyclopentanone derivative with an amine to form the imino group.

    Acetic Acid Derivatization:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-(p-Bromophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid can be compared with other similar compounds, such as:

    3-(p-Bromophenyl)-2-imino-4-oxo-5-thiazolidineacetic acid: This compound lacks the cyclopentyl group, which may affect its biological activity and chemical reactivity.

    3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid: The presence of a cyclohexyl group instead of a cyclopentyl group can influence the compound’s steric and electronic properties.

    3-(p-Chlorophenyl)-2-(cyclopentylimino)-4-oxo-5-thiazolidineacetic acid: The substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

39964-43-7

Molecular Formula

C16H17BrN2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-2-cyclopentylimino-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C16H17BrN2O3S/c17-10-5-7-12(8-6-10)19-15(22)13(9-14(20)21)23-16(19)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,20,21)

InChI Key

DWODCKRBXGLAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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